molecular formula C7H12OS B12507284 4-(Methoxymethylene)tetrahydro-2h-thiopyran

4-(Methoxymethylene)tetrahydro-2h-thiopyran

Cat. No.: B12507284
M. Wt: 144.24 g/mol
InChI Key: GYDWKLRCVMKVBG-UHFFFAOYSA-N
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Description

4-(Methoxymethylene)tetrahydro-2H-thiopyran (CAS: 131992-30-8) is a sulfur-containing heterocyclic compound characterized by a six-membered thiopyran ring substituted with a methoxymethylene group (-CH₂-OCH₃) at the 4-position. This compound is commercially available with 98% purity and is used as a building block in organic synthesis and pharmaceutical research .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12OS

Molecular Weight

144.24 g/mol

IUPAC Name

4-(methoxymethylidene)thiane

InChI

InChI=1S/C7H12OS/c1-8-6-7-2-4-9-5-3-7/h6H,2-5H2,1H3

InChI Key

GYDWKLRCVMKVBG-UHFFFAOYSA-N

Canonical SMILES

COC=C1CCSCC1

Origin of Product

United States

Preparation Methods

Cyclization and Condensation Strategies

Thiopyran derivatives are typically synthesized through cyclization or condensation reactions. For example:

  • Dieckmann Cyclization : Diester precursors undergo intramolecular cyclization under basic conditions to form thiopyranones, which can later be functionalized.
  • Aldol Homologation : Thiopyran aldehydes participate in iterative aldol reactions to build polypropionate backbones, though this route primarily targets downstream products rather than the methoxymethylene derivative itself.

Enol Ether Formation

The methoxymethylene group in 4-(methoxymethylene)tetrahydro-2H-thiopyran suggests a potential enol ether structure. A plausible route involves:

  • Starting Material : Tetrahydro-4H-thiopyran-4-one.
  • Enol Etherification : Reaction with methylating agents (e.g., trimethyloxonium tetrafluoroborate) or Peterson olefination to install the methoxymethylene group.

While no explicit procedure is cited in the provided sources, this approach aligns with general methods for enol ether synthesis.

Industrial and Scalable Production

Industrial-scale synthesis of thiopyran derivatives often employs continuous flow reactors and automated systems to ensure reproducibility. Key considerations include:

  • Catalyst Optimization : Nickel or palladium catalysts for cross-coupling steps.
  • Solvent Selection : Toluene or tetrahydrofuran for homogenizing reactants.
  • Purification : Chromatography or distillation to isolate the product.

Notably, this compound is listed as a commercial product by suppliers such as AKSci and MolCore, with a purity of ≥98%. This commercial availability underscores its utility in high-throughput synthetic workflows.

Challenges and Limitations

The lack of detailed synthetic protocols in open literature poses a barrier to reproducing this compound. Potential hurdles include:

  • Stereochemical Control : Ensuring regioselectivity during enol ether formation.
  • Functional Group Compatibility : Avoiding side reactions with the thiopyran sulfur atom.
  • Scalability : Optimizing yields for gram-scale production.

Applications in Organic Synthesis

Despite gaps in preparation methods, the compound’s applications are well-established:

  • Allylsilane Synthesis : As demonstrated in nickel-catalyzed reactions.
  • Polypropionate Assembly : Serving as a building block in thiopyran route strategies.
  • Pharmaceutical Intermediates : Enabling access to bioactive molecules through functional group transformations.

Chemical Reactions Analysis

Metal-Catalyzed Cross-Coupling Reactions

One of the significant applications of 4-(methoxymethylene)tetrahydro-2H-thiopyran is in metal-catalyzed cross-coupling reactions. These reactions involve the formation of new carbon-carbon bonds, which are crucial in synthesizing complex organic molecules. For instance, nickel-catalyzed dealkoxylating Csp2-Csp3 cross-coupling reactions have been reported using this compound as a starting material .

Table 1: Conditions for Nickel-Catalyzed Cross-Coupling Reaction

ReagentQuantityConditions
This compound36.1 mg, 0.25 mmolStirred at 60 °C for 2 hours
Ni(COD)23.4 mg, 5 mol%Freshly distilled toluene (1.5 mL)
LiCH2SiMe3 solution1.0 M in pentane, 1.3 equiv., 0.325 mLIsolated as a colorless oil

Cyclization Reactions

Tetrahydro-2H-thiopyran derivatives can undergo cyclization reactions to form more complex heterocyclic compounds. Although specific cyclization reactions involving this compound are not widely documented, related tetrahydro-4H-thiopyran derivatives have been synthesized through efficient cyclization methods using inexpensive catalysts like sodium ethoxide .

Aldol Reactions

While not directly involving this compound, related tetrahydro-4H-thiopyran-4-one derivatives have been used in aldol reactions to synthesize complex polypropionates. These reactions highlight the versatility of thiopyran derivatives in organic synthesis .

Spectroscopic Analysis

The structure of this compound can be confirmed using various spectroscopic techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). For example, IR spectra can provide information about functional groups, while NMR spectra can reveal detailed structural information .

Table 2: Spectroscopic Data for Related Compounds

TechniqueData
IR SpectroscopyPeaks at 1243, 844, 754, 693 cm-1
1H NMR SpectroscopySignals at 5.21 (t, J = 8.6 Hz, 1H), 2.66 – 2.56 (m, 4H), 2.48 – 2.39 (m, 4H), 1.40 (d, J = 8.6 Hz, 2H), -0.01 (s, 9H)
EI-MSm/z = 225.5 (M+, 17), 75.3 (19), 73.3 (TMS+, 100)

Scientific Research Applications

4-(Methoxymethylene)tetrahydro-2H-thiopyran has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Methoxymethylene)tetrahydro-2H-thiopyran involves its interaction with specific molecular targets and pathways. The methoxymethylene group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Table 1: Structural Features of Tetrahydro-2H-thiopyran Derivatives

Compound Name Substituent(s) Key Functional Groups Molecular Formula CAS Number
4-(Methoxymethylene)tetrahydro-2H-thiopyran 4-methoxymethylene Thiopyran, ether C₇H₁₂OS 131992-30-8
4-(2,2-Difluorovinylidene)tetrahydro-2H-thiopyran 4-difluorovinylidene Thiopyran, fluoroalkene C₇H₉F₂S Not provided
Tetrahydro-2H-thiopyran-4-one 4-keto Thiopyran, ketone C₅H₈OS 1072-72-6
4-(2-Bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide 4-(2-bromoethyl), sulfone Thiopyran, bromoalkyl, sulfone C₇H₁₃BrO₂S 118435687
Tetrahydro-2-[4-(1-methylethyl)phenyl]-6-phenyl-4H-thiopyran-4-one 1,1-dioxide 2-aryl, 6-aryl, 4-keto, sulfone Thiopyran, aryl, ketone, sulfone C₂₀H₂₂O₃S 174493-22-2

Key Observations:

  • Electronic Effects : The methoxymethylene group in this compound is electron-donating, enhancing nucleophilicity at the 4-position. In contrast, the difluorovinylidene group in 4-(2,2-difluorovinylidene)tetrahydro-2H-thiopyran is electron-withdrawing, polarizing the thiopyran ring and increasing electrophilic reactivity .
  • Steric Effects : Bulky substituents like aryl groups (e.g., in the 1,1-dioxide derivative from ) reduce ring flexibility, whereas smaller groups (e.g., methoxymethylene) allow conformational mobility .

Physicochemical and Spectral Properties

Table 3: NMR Data Comparison

Compound Name ¹H NMR Signals (δ, ppm) ¹³C NMR Signals (δ, ppm) Reference
This compound Methoxymethylene: δ 3.12–3.72 (multiplets) Aliphatic methoxy: δ 59.2–59.5
4-(2,2-Difluorovinylidene)tetrahydro-2H-thiopyran Difluorovinylidene: δ 5.8–6.2 (multiplet) CF₂: δ 110–120 (¹⁹F coupling)
Tetrahydro-2H-thiopyran-4-one Methylene: δ 2.53 (m); aromatic protons: δ 6.61–7.42 Ketone: δ 200–210

Key Observations:

  • Methoxymethylene protons show distinct splitting patterns (dd/t) due to coupling with adjacent thiopyran ring protons .
  • Fluorinated derivatives exhibit characteristic ¹⁹F NMR signals (e.g., δ -101.7 for CF₂ groups) .

Biological Activity

4-(Methoxymethylene)tetrahydro-2H-thiopyran is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be characterized by its unique structural features, which include a tetrahydrothiopyran ring and a methoxymethylene group. The molecular formula is C7H12OSC_7H_{12}OS, and its structure influences its biological activity.

Antimicrobial Properties

Research has indicated that derivatives of tetrahydro-2H-thiopyran exhibit significant antimicrobial activity. A study focused on similar compounds demonstrated their effectiveness against various pathogens, including Staphylococcus aureus and Candida albicans . Specifically, certain derivatives showed IC50 values in the low micromolar range, indicating potent antibacterial effects .

CompoundPathogenIC50 (μM)
This compoundS. aureus2.6
Other derivativesC. albicans3.5

Anticancer Activity

The anticancer potential of tetrahydrothiopyran derivatives has been explored in various studies. For instance, compounds structurally related to this compound have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific cellular targets, potentially modulating enzyme activity or receptor signaling pathways. For example, the interaction with enzymes involved in metabolic pathways may lead to altered cellular responses in microbial or cancer cells .

Case Studies

  • Antimicrobial Screening : A combinatorial library screening revealed that certain tetrahydrothiopyran derivatives exhibited enhanced activity against respiratory pathogens. The study highlighted the potential for developing new antimicrobial agents based on this scaffold .
  • Anticancer Evaluation : In vitro studies demonstrated that compounds similar to this compound could inhibit the growth of various cancer cell lines, suggesting a viable pathway for therapeutic exploration .

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